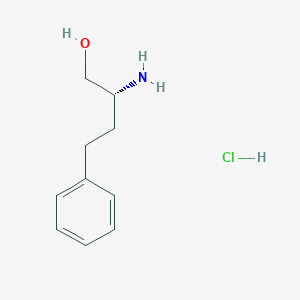![molecular formula C22H20F2N2OS B2604671 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 398996-04-8](/img/structure/B2604671.png)
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is bonded to a dibenzyl moiety and a difluoromethoxy-substituted phenyl ring. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
Benzyl isothiocyanate+4-(difluoromethoxy)aniline→this compound
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfinyl derivatives.
科学研究应用
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. In biological systems, thiourea derivatives are known to inhibit enzymes by binding to their active sites. This compound may exert its effects by forming hydrogen bonds and other interactions with key residues in the target enzyme, leading to inhibition of its activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1,1-Dibenzyl-3-phenylthiourea: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
1-Benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its reactivity and biological activity.
1,1-Dibenzyl-3-[4-(chloromethoxy)phenyl]thiourea: The presence of a chloromethoxy group can lead to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1,1-dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c23-21(24)27-20-13-11-19(12-14-20)25-22(28)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKRYGQWPQZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)
![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)
![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one](/img/structure/B2604590.png)
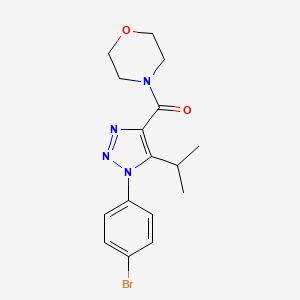
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2604596.png)
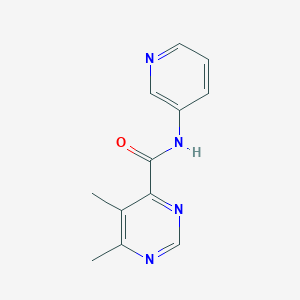
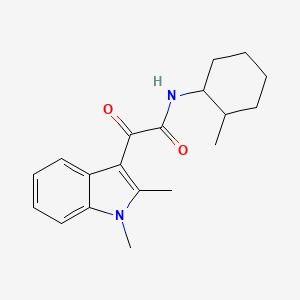
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)
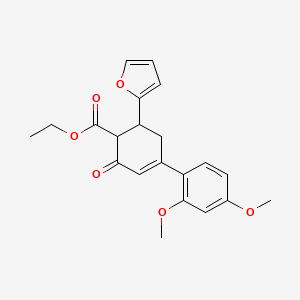
![1-[2-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2604603.png)
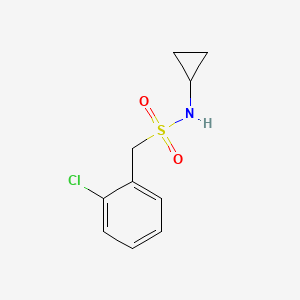
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
